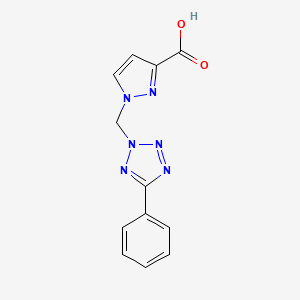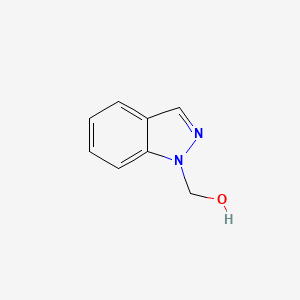![molecular formula C9H11F3N2O2 B3070755 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1005629-50-4](/img/structure/B3070755.png)
2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Descripción general
Descripción
The compound “2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid” is a complex organic molecule. It is also known as 2-Methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid . The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The trifluoromethyl group (-CF3) attached to the pyrazole ring makes this compound particularly interesting due to the unique properties imparted by the fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The trifluoromethyl group (-CF3) is attached to one of the carbon atoms in the pyrazole ring . The presence of the trifluoromethyl group can significantly influence the chemical behavior of the compound .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis from Levulinic Acid : This compound is synthesized efficiently through the heterocyclization of methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate, a process derived from levulinic acid. This synthesis pathway produces a range of pyrazole derivatives, indicating its potential in the development of novel organic compounds (Flores et al., 2014).
Trifluoromethylazoles Synthesis : The compound is involved in the synthesis of trifluoromethylazoles, showing its role in creating compounds with potential use in measuring pH in biological media through 19F NMR spectroscopy (Jones et al., 1996).
Formation of Pyrazole Derivatives : Its derivatives have been synthesized and characterized, contributing to the understanding of their structural and chemical properties, as seen in studies involving crystallography and NMR spectroscopy (Kumarasinghe et al., 2009).
Chemical Properties and Reactions
Investigation of pKa Values : The compound is instrumental in the determination of pKa values of acidic and basic trifluoromethyl heterocycles, an essential aspect in understanding their behavior in various chemical environments (Jones et al., 1997).
Crystal Structure Analysis : Its derivatives are used in crystal structure analysis, aiding in the precise determination of molecular structures, which is crucial in the development of new chemical entities (Kumarasinghe et al., 2009).
Role in Divergent Cyclizations : The compound participates in divergent cyclizations, leading to the formation of various heterocyclic compounds, demonstrating its versatility in synthetic organic chemistry (Smyth et al., 2007).
Applications in Material Science
Inhibition of Corrosion : Derivatives of the compound have been investigated as inhibitors of corrosion in steel, highlighting its potential application in material science and industrial processes (Missoum et al., 2013).
Coordination Complexes Formation : It is utilized in the synthesis of mononuclear CuII/CoII coordination complexes, indicating its role in the development of new materials and catalysts (Radi et al., 2015).
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. Given the unique properties of the trifluoromethyl group, this compound could be of interest in various fields, including medicinal chemistry and materials science .
Propiedades
IUPAC Name |
2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5(8(15)16)4-14-6(2)3-7(13-14)9(10,11)12/h3,5H,4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHVOMAZLMVCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)
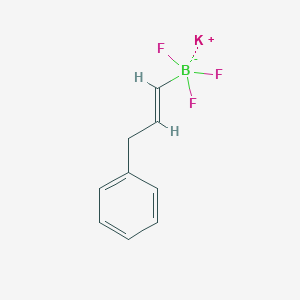
![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)

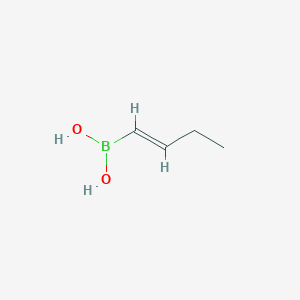
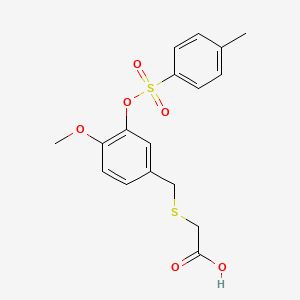
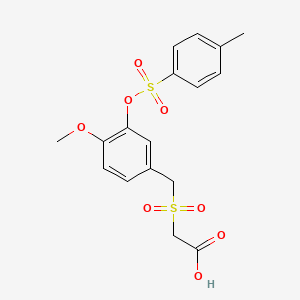
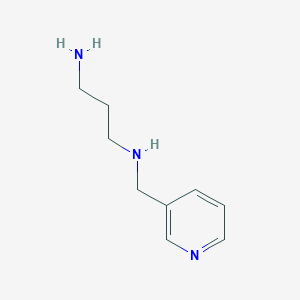
![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)
